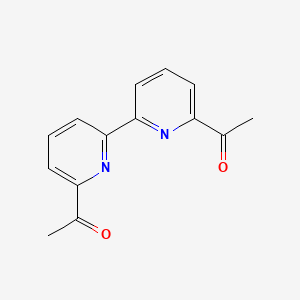

6,6'-Diacetyl-2,2'-bipyridine

説明

Significance of Functionalized Bipyridine Ligands in Advanced Coordination Chemistry

The ability to tune these properties is crucial for designing catalysts with enhanced activity and selectivity, developing new luminescent materials, and creating molecular sensors. alfachemic.comresearchgate.net For instance, the electronic nature of substituents on the bipyridine ring can influence the metal-ligand charge transfer, a key factor in the performance of photophysical and catalytic systems.

Overview of 6,6'-Diacetyl-2,2'-bipyridine as a Versatile Precursor in Chemical Synthesis

This compound is a prime example of a functionalized bipyridine that serves as a versatile precursor for more complex ligands. The defining features of this compound are the two acetyl groups attached at the 6 and 6' positions of the bipyridine core. These acetyl groups are reactive handles that can be readily modified through various chemical reactions.

One of the most common and significant transformations of this compound is its condensation with hydroxylamine (B1172632) in an alkaline solution. This reaction yields this compound dioxime, a tetradentate N4-donor ligand. tubitak.gov.trtubitak.gov.tr This dioxime derivative is capable of coordinating to metal ions through the nitrogen atoms of both the bipyridine rings and the newly formed imine groups. tubitak.gov.trtubitak.gov.tr This transformation highlights the role of this compound as a foundational molecule for creating ligands with specific coordination geometries and properties.

The synthesis of this compound itself can be achieved through methods like the Claisen condensation, starting from a 2,2'-bipyridine-6,6'-dicarboxylate ester precursor.

Research Trajectories and Academic Relevance of this compound Derivatives

The derivatives of this compound are the subject of ongoing research due to their interesting coordination behavior and potential applications. The dioxime derivative, for instance, has been shown to form complexes with various transition metals, including copper(I/II), platinum(II), and palladium(II). tubitak.gov.trtubitak.gov.tr

Structural studies of these complexes have revealed diverse coordination geometries. For example, with copper(II), the this compound dioxime ligand forms a distorted octahedral complex, while with platinum(II) and palladium(II), it adopts a square-planar geometry. tubitak.gov.trtubitak.gov.tr In the case of copper(I), which prefers a tetrahedral geometry, the ligand can act as a bridging unit to form a dinuclear complex. tubitak.gov.tr

These findings demonstrate the ligand's adaptability to the stereoelectronic preferences of different metal centers. tubitak.gov.tr The resulting metal complexes are being investigated for their potential in various areas, including catalysis and materials science. The ability to create well-defined mono- and dinuclear complexes opens up possibilities for designing new catalysts and functional materials with tailored properties.

| Property | Description |

| IUPAC Name | 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone |

| Molecular Formula | C14H12N2O2 |

| Molecular Weight | 240.26 g/mol |

| CAS Number | 49669-27-4 |

This table summarizes the key chemical properties of this compound. nih.gov

| Derivative | Metal Ion | Coordination Geometry |

| This compound dioxime | Cu(II) | Distorted Octahedral |

| This compound dioxime | Pt(II) | Square-Planar |

| This compound dioxime | Pd(II) | Square-Planar |

| This compound dioxime | Cu(I) | Tetrahedral (forms dinuclear complex) |

This table illustrates the coordination behavior of a key derivative of this compound with various metal ions. tubitak.gov.trtubitak.gov.tr

Structure

3D Structure

特性

IUPAC Name |

1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-9(17)11-5-3-7-13(15-11)14-8-4-6-12(16-14)10(2)18/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXBCPWHTPLSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515784 | |

| Record name | 1,1'-([2,2'-Bipyridine]-6,6'-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49669-27-4 | |

| Record name | 1,1′-[2,2′-Bipyridine]-6,6′-diylbis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49669-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-([2,2'-Bipyridine]-6,6'-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations on 6,6 Diacetyl 2,2 Bipyridine and Its Complexes

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the molecular and electronic structures of transition metal complexes and their ligands. DFT methods are valued for their balance of computational cost and accuracy in reproducing experimental geometries and electronic properties.

The 2,2'-bipyridine (B1663995) scaffold is characterized by a rotatable C-C single bond between its two pyridine (B92270) rings, leading to different possible conformations. The two primary conformers are the trans form, where the nitrogen atoms are on opposite sides of the central C-C bond, and the cis form, where they are on the same side, a prerequisite for chelation to a metal center.

While specific DFT studies on 6,6'-Diacetyl-2,2'-bipyridine are not extensively detailed in the literature, a comprehensive study on its close derivative, this compound dioxime, provides valuable insight. Using DFT calculations at the B3LYP/6-31G(d) level of theory, it was determined that the global trans conformer is more stable than the distorted cis conformer. The energy difference between these two conformations was calculated to be 5.214 kcal/mol, indicating a strong preference for the trans arrangement in the free state tubitak.gov.tr. In the calculated cis conformer of the dioxime, the pyridine rings are not coplanar, exhibiting a dihedral angle of 40.5° tubitak.gov.tr. This energetic preference for the trans form is typical for 2,2'-bipyridine derivatives in the absence of a coordinating metal ion.

| Conformer | Point Group | Relative Energy (kcal/mol) | Energetic Preference |

|---|---|---|---|

| Trans | C2h | 0.0 | Most Stable |

| Cis | N/A (distorted) | +5.214 | Less Stable |

Geometry optimization is a fundamental computational procedure used to predict the three-dimensional structure of a molecule that corresponds to a minimum on the potential energy surface. For this compound and its complexes, DFT calculations are employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

The acetyl groups at the 6 and 6' positions introduce significant steric hindrance, which plays a crucial role in determining the coordination geometry of the resulting metal complexes. This steric bulk generally favors the formation of tetrahedral or square-planar geometries over octahedral ones . For instance, studies on the closely related this compound dioxime ligand show that it forms tetrahedral complexes with Cu(I), distorted octahedral complexes with Cu(II) (where additional ligands like water are present), and square-planar complexes with Pt(II) and Pd(II) tubitak.gov.tr. Computational geometry optimization can accurately model these coordination preferences, which are dictated by the electronic requirements of the metal ion and the steric constraints of the ligand.

The electronic properties of a ligand are critical to its function in a metal complex. DFT calculations provide detailed information about the distribution of electrons within the molecule, including the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

In this compound, the acetyl groups are electron-withdrawing. This property has a significant impact on the electronic structure:

Electron Density: The acetyl groups reduce the electron density at the nitrogen atoms of the bipyridine core.

Redox Potential: This reduction in electron density lowers the redox potential of the ligand.

LUMO Stabilization: DFT studies indicate that these electron-withdrawing groups stabilize the LUMO level . A lower-energy LUMO makes the ligand a better electron acceptor, which can enhance the catalytic activity of its metal complexes in certain oxidation reactions .

The distribution of molecular orbitals can also be visualized to understand charge transfer properties. For instance, in metal complexes, the HOMO is often associated with the metal d-orbitals, while the LUMO is located on the ligand's π-system. The energy of the HOMO-LUMO gap in these complexes is related to the energy of metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to their photophysical properties.

| Property | Influence of 6,6'-Diacetyl Groups | Consequence |

|---|---|---|

| Electron Density at N-atoms | Decreased | Alters metal-ligand bond strength |

| LUMO Energy Level | Lowered (Stabilized) | Improved electron-accepting ability |

| HOMO-LUMO Gap | Potentially reduced | Increased reactivity and altered photophysical properties |

| Redox Potential | Lowered | Affects catalytic cycles in redox reactions |

Advanced Quantum Chemical Calculations for Reaction Mechanisms

Beyond static molecular structures, advanced quantum chemical calculations can be used to explore the dynamics of chemical reactions, providing a deeper understanding of how molecules are formed and interact.

While specific computational studies detailing the energetic profiles for the synthesis of this compound are not prominent in the literature, the methodology for such investigations is well-established. Common synthetic routes to substituted bipyridines include various cross-coupling reactions (such as Suzuki, Stille, or Negishi) and homocoupling of pyridine derivatives nih.gov. The synthesis of this compound can be achieved through methods like the Claisen condensation from a dicarboxylate ester precursor .

Computational chemists can model these reaction pathways to create an energetic profile, or reaction coordinate diagram. This involves:

Geometry Optimization: Calculating the structures of reactants, intermediates, transition states, and products.

Transition State Search: Locating the highest energy point along the reaction pathway, known as the transition state (TS). Methods like QST2 or Berny optimization are used for this purpose.

Frequency Calculations: Confirming that the optimized structures are true minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.

Such a profile would provide crucial insights into the feasibility of a proposed synthetic route and could help in optimizing reaction conditions.

The formation of a coordination complex is a fundamental chemical process that can be modeled with high accuracy using quantum chemical methods. These calculations can elucidate the nature of the bond between the this compound ligand and a metal center.

For substituted pyridine complexes, the strength and nature of the coordination bond are influenced by both σ-donation (from the nitrogen lone pair to the metal) and π-back-donation (from the metal d-orbitals to the ligand's π* orbitals) cdnsciencepub.com. The electron-withdrawing acetyl groups on this compound would be expected to lower the energy of the bipyridine π* orbitals, making the ligand a better π-acceptor and potentially strengthening the back-donation component of the metal-ligand bond. Computational modeling allows for a quantitative assessment of these electronic effects on the stability and properties of the final complex.

Catalytic Applications and Mechanistic Insights of 6,6 Diacetyl 2,2 Bipyridine Metal Complexes

Design Principles for Catalytically Active Metal Complexes

The design of effective homogeneous catalysts hinges on the rational selection of ligands that can modulate the properties of the metallic center. For complexes derived from 6,6'-Diacetyl-2,2'-bipyridine, the acetyl groups at the 6 and 6' positions play a crucial role in determining the geometry, stability, and reactivity of the resulting catalyst.

The architecture of the this compound ligand directly influences the catalytic performance of its metal complexes through a combination of electronic and steric effects.

Electronic Effects: The acetyl groups are electron-withdrawing, which reduces the electron density at the nitrogen atoms of the bipyridine core. This electronic modification lowers the energy of the ligand's LUMO (Lowest Unoccupied Molecular Orbital), which can enhance the catalytic activity of the metal center in oxidation reactions. By making the metal center more electrophilic, it can become more reactive towards substrates in catalytic cycles. The electronic nature of substituents on the bipyridine ring is a key factor in the performance of catalytic systems.

Steric Effects: The substituents at the 6 and 6' positions, adjacent to the nitrogen donor atoms, exert significant steric hindrance around the metal center. This steric bulk can influence the coordination geometry of the complex. For instance, bulky substituents can hinder or prevent the coordination of ligands to a metal center, as observed in studies with related 6,6'-disubstituted bipyridine ligands and Ni(0) complexes. nih.gov However, this steric hindrance is not always detrimental; it can favor specific geometries, such as tetrahedral or square-planar over octahedral, and can also create a chiral pocket around the active site, which can lead to enhanced selectivity in certain reactions. Furthermore, steric bulk can reduce side reactions, such as over-oxidation in asymmetric catalysis. Studies on the dioxime derivative of this compound have shown that the ligand can adapt to the stereoelectronic requirements of different metal ions, affording tetrahedral complexes with Cu(I) and square-planar complexes with Pt(II) and Pd(II). tubitak.gov.tr

Exploration of Homogeneous Catalysis by Derived Complexes

While detailed catalytic studies specifically employing this compound are not extensively documented in the available literature, its structural features suggest potential applications in various homogeneous catalytic processes. The principles derived from closely related bipyridine ligands provide a framework for understanding its likely catalytic behavior.

Complexes of this compound are anticipated to be active in several key catalytic transformations, largely due to the established catalytic prowess of palladium-bipyridine systems. One of the most prominent examples is the Mizoroki-Heck reaction, a cornerstone of C-C bond formation. Palladium complexes with bipyridine ligands are known to be highly efficient catalysts for the coupling of aryl halides with alkenes. nih.govmdpi.com The electron-withdrawing nature of the acetyl groups in this compound could potentially accelerate key steps in the catalytic cycle, such as reductive elimination.

Other potential applications include:

Cross-Electrophile Coupling: Nickel complexes of bipyridines are effective catalysts for cross-electrophile coupling reactions. The substituents at the 6,6'-positions have been shown to cause major differences in catalytic performance in this context. nih.gov

Oxidation Reactions: The electronic properties of the diacetyl ligand suggest its utility in oxidation catalysis, where an electron-deficient metal center is often desirable.

Carbonylation Reactions: Rhodium complexes of the related 6,6'-dihydroxy-2,2'-bipyridine have been shown to be active catalysts for the carbonylation of methyl acetate, indicating that bipyridines with functional groups at the 6,6'-positions can be effective in this type of transformation. researchgate.net

The substituents on a bipyridine ligand can profoundly impact reaction kinetics and selectivity. For this compound complexes, the following effects can be anticipated:

Reaction Rates: The electron-withdrawing acetyl groups are expected to enhance the Lewis acidity of the coordinated metal center. This can lead to an acceleration of reactions such as Heck coupling and epoxidations. However, the steric bulk of these groups might also slow down the reaction rate by hindering substrate coordination, as observed in Ni-catalyzed cross-coupling with other bulky 6,6'-disubstituted bipyridines, which showed lower turnover frequencies. nih.gov The ultimate effect on the rate is a balance of these electronic and steric factors.

Product Distributions: The steric hindrance provided by the 6,6'-diacetyl groups can improve selectivity by preventing undesirable side reactions. In reactions like the Mizoroki-Heck coupling, the regioselectivity and stereoselectivity are often influenced by the ligand's steric profile.

The table below illustrates the catalytic performance of various palladium-bipyridine systems in the Mizoroki-Heck reaction, providing a benchmark for the expected performance of complexes based on this compound.

| Catalyst System | Substrates | Product Yield (%) | Turnover Number (TON) | Reference |

| Pd(NH₃)₂Cl₂ / Cationic 2,2'-bipyridyl | 4-Iodoacetophenone + Butyl acrylate | 96 | 960,000 | nih.gov |

| Pd(NH₃)₂Cl₂ / Cationic 2,2'-bipyridyl | 4-Iodotoluene + Ethyl acrylate | 94 | 940,000 | nih.gov |

| Pd(NH₃)₂Cl₂ / Cationic 2,2'-bipyridyl | Iodobenzene + Styrene | 89 | 89 | nih.gov |

Note: The data presented is for a related cationic 2,2'-bipyridyl system to illustrate typical performance in the Mizoroki-Heck reaction.

The performance of metal complexes of this compound can be contextualized by comparing it with that of complexes bearing other substituents at the 6,6'-positions.

Comparison with Alkyl-Substituted Ligands: A study on Ni-catalyzed cross-electrophile coupling compared a series of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands with different substituents at the 6 and 6'-positions (e.g., methyl, isopropyl, phenyl). nih.gov It was found that bulkier substituents led to lower turnover frequencies. For instance, the complex with a single methyl group at the 6-position was one of the most active catalysts, facilitating reactions at room temperature, while those with two substituents at the 6 and 6'-positions were less active. nih.gov This suggests that the acetyl groups in this compound, being sterically demanding, might lead to lower reaction rates compared to less bulky substituents in certain catalytic systems.

Comparison with Amino-Substituted Ligands: In the hydrogenation of cyclohexanone (B45756) catalyzed by Ruthenium complexes, the performance of [(η⁵-C₅H₅)Ru(2,2'-bipyridine)(L)]OTf was compared to its analogue with 6,6'-diamino-2,2'-bipyridine. The presence of the amino groups was found to enable a metal-ligand bifunctional mechanism under acidic conditions, showcasing how functional groups at these positions can fundamentally alter the catalytic pathway. figshare.com

Comparison with Hydroxy-Substituted Ligands: Rhodium(I) complexes of 6,6'-dihydroxy-2,2'-bipyridine have been shown to be active catalysts for the carbonylation of methyl acetate. researchgate.net The presence of the hydroxyl groups, which can engage in hydrogen bonding, likely plays a significant role in the catalytic mechanism. This highlights that the specific nature of the functional group (acetyl vs. hydroxy) is critical for the catalyst's function in a given reaction.

Strategies for Mitigating Ligand Degradation in Oxidative Catalytic Processes

Bipyridine ligands can be susceptible to degradation under the harsh oxidative conditions often required in catalytic cycles. The development of strategies to enhance ligand stability is therefore crucial for creating robust and long-lasting catalysts. While specific studies on the degradation of this compound are not detailed in the provided search results, general principles for improving ligand stability can be applied.

One promising approach is the incorporation of the bipyridine unit into a more stable polymeric structure. For example, functionalizing carbon black with a poly[2,2'-(4,4'-bipyridine)-5,5'-bibenzimidazole] (BiPyPBI) polymer has been shown to improve the oxidation stability of the support material in fuel cell applications. researchgate.net This suggests that embedding the bipyridine moiety within a robust polymer backbone can protect it from oxidative degradation. Such a strategy could potentially be adapted for homogeneous catalysts by designing soluble polymers or dendrimers featuring the this compound unit, thereby enhancing their operational stability in oxidative environments.

Implementation of Redox Buffering Mechanisms

The stability of a catalyst, particularly during oxidative catalytic cycles, is paramount for sustained activity. For complexes of this compound, ligand degradation can be a significant challenge. Redox buffering is a key strategy employed to mitigate this issue. The electron-withdrawing nature of the acetyl groups at the 6,6' positions reduces the electron density at the nitrogen atoms of the bipyridine core. This electronic tuning lowers the redox potentials of the metal complexes.

Conversely, the introduction of electron-donating substituents onto the bipyridine backbone can help stabilize the ligand framework during the redox shifts of the metal center, for instance, between Cu(II) and Cu(I) states. This modification helps to electronically buffer the ligand, making it more resilient to degradation under demanding catalytic conditions. The ability to tune the electronic properties of the bipyridine ligand is crucial for designing catalysts with enhanced activity and selectivity.

The electron-withdrawing acetyl groups can also enhance the Lewis acidity at the metal center, which can accelerate certain catalytic reactions such as Heck coupling and epoxidation. Computational studies, such as Density Functional Theory (DFT), have shown that these groups stabilize the Lowest Unoccupied Molecular Orbital (LUMO) levels, which can enhance catalytic activity in oxidation reactions.

Engineering Protective Coordination Spheres and Steric Shielding

The acetyl groups in this compound play a crucial role in defining the steric environment around the coordinated metal ion. This steric hindrance influences the coordination geometry, often favoring tetrahedral or square-planar arrangements over octahedral ones. This control over the coordination sphere is vital for catalytic selectivity.

The steric bulk provided by substituents at the 6 and 6' positions can also prevent side reactions, such as over-oxidation in asymmetric catalysis, leading to higher product selectivity when compared to less sterically hindered ligands like 4,4'-dimethyl-2,2'-bipyridine. However, it is a balancing act, as excessive steric bulk can also hinder or prevent the coordination of the ligand to the metal center. nih.gov

| Strategy | Mechanism | Impact on Catalysis |

| Redox Buffering | Introduction of electron-donating or withdrawing groups to modify ligand electronic properties. | Stabilizes the ligand against degradation during metal center redox changes; enhances catalytic activity. |

| Protective Coordination | Use of bulky ancillary ligands. | Shields reactive parts of the primary ligand from attack, increasing catalyst lifetime. |

| Steric Shielding | Inherent bulk of the 6,6'-acetyl groups. | Influences coordination geometry, improves selectivity, and reduces side reactions. |

Mechanistic Studies of Catalytic Reactions

Understanding the reaction mechanism at a molecular level is fundamental to the rational design of more efficient catalysts. For metal complexes of this compound, mechanistic studies focus on identifying key reaction intermediates and determining the rate-limiting steps of the catalytic cycle.

Identification of Key Active Intermediates

Recent advances in catalysis have highlighted the role of metal radical intermediates in facilitating reactions. nih.gov In many cross-coupling reactions catalyzed by nickel complexes, Ni(I) species are proposed as reactive intermediates. acs.org The electronic structure of these intermediates is critical to their reactivity. For instance, studies on related bipyridine-ligated nickel complexes have shown that the geometry of the complex can determine whether the radical is metal-centered or ligand-centered. nih.gov Three-coordinate complexes tend to favor a nickel-centered radical, whereas four-coordinate, square-planar complexes can lead to a Ni(II) center coordinated to a ligand radical anion. nih.gov

A detailed study of catalytic intermediates in cross-electrophile coupling reactions using substituted bipyridine ligands revealed that the stability of organonickel intermediates, such as (bpy)Ni(Ar)I, is a key factor in catalytic activity. nih.gov Complexes that are low-spin and relatively stable were found to be part of more active catalytic systems, while less stable, high-spin intermediates led to lower turnover frequencies. nih.gov The steric and electronic properties imparted by the this compound ligand are expected to significantly influence the stability and electronic structure of such intermediates.

| Intermediate Type | Metal | Characteristics | Role in Catalysis |

| Nickel(I) Radical | Ni | Can be metal-centered or ligand-centered depending on coordination geometry. nih.gov | Key reactive species in cross-coupling reactions. nih.govacs.org |

| Organonickel(II) | Ni | Stability is influenced by the spin state and ligand environment. nih.gov | Precursors to the final product-forming step; stability affects catalytic efficiency. nih.gov |

| Ruthenium(III)-aqua | Ru | Can exist in equilibrium between six- and seven-coordinate species. | Precursor to the active high-valent metal-oxo species in water oxidation. |

| Catalytic Reaction | Metal Complex | Reported Performance | Potential Rate-Determining Step |

| Heck Coupling / Epoxidation | Pd(II) with this compound | TON up to 10⁴ | Oxidative addition or reductive elimination. |

| Water Oxidation | Ru with bipyridine-dicarboxylate (analogue) | TOF on the order of 10³ s⁻¹ | Formation of the O-O bond. |

| Cross-Electrophile Coupling | Ni with substituted bipyridines | Lower TOFs with bulkier 6,6'-substituents nih.gov | Radical capture by the Ni-aryl intermediate. nih.gov |

Q & A

Basic: What are the common synthetic routes for 6,6'-Diacetyl-2,2'-bipyridine, and how are they optimized for laboratory-scale preparation?

Methodological Answer:

The synthesis typically involves two approaches:

- Homocoupling of 6-Bromopicoline : Using a nickel catalyst under inert conditions, yielding ~60-70% purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

- Condensation Reactions : Reacting hydroxylamine with this compound in alkaline conditions (e.g., NaOH/ethanol), achieving ~85% yield after recrystallization .

Optimization focuses on controlling stoichiometry, reaction time (12-24 hrs), and inert atmospheres to prevent oxidation byproducts.

Advanced: How do steric and electronic modifications of this compound influence its coordination geometry in transition metal complexes?

Methodological Answer:

- Steric Effects : The acetyl groups at 6,6' positions create steric hindrance, favoring tetrahedral (Cu<sup>I</sup>) or square-planar (Pt<sup>II</sup>/Pd<sup>II</sup>) geometries over octahedral. X-ray crystallography confirms distorted geometries in [Cu<sup>I</sup>L]PF6 complexes .

- Electronic Tuning : Electron-withdrawing acetyl groups reduce electron density at the bipyridine N-sites, lowering redox potentials. DFT studies (B3LYP/6-31G(d)) show stabilized LUMO levels, enhancing catalytic activity in oxidation reactions .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound and its metal complexes?

Methodological Answer:

- IR Spectroscopy : Identifies C=O stretching (~1700 cm<sup>-1</sup>) and oxime N–O bonds (~930 cm<sup>-1</sup>) .

- NMR : <sup>1</sup>H NMR confirms methyl/acetyl proton environments (δ 2.5-2.7 ppm) and aromatic proton coupling patterns .

- Elemental Analysis : Validates purity (>97%) via C/H/N ratios, with deviations indicating metal coordination .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound complexes?

Methodological Answer:

- Conformational Analysis : DFT calculations (e.g., B3LYP/6-31G(d)) distinguish between cis and trans conformers, explaining discrepancies in UV-Vis spectra. The energy difference (~5.2 kcal/mol) favors the trans conformer .

- Redox Non-Innocence : Computational modeling clarifies ligand-centered vs. metal-centered redox processes in catalytic cycles, resolving conflicting electrochemical data .

Basic: What are the primary applications of this compound in bioinorganic chemistry?

Methodological Answer:

- Metal-Protein Interaction Probes : The ligand’s N4-donor system mimics metalloenzyme active sites (e.g., cytochrome P450), enabling studies on Cu<sup>II</sup>-mediated oxidation pathways .

- Anticancer Agents : Cu<sup>II</sup> and Pt<sup>II</sup> complexes exhibit cytotoxicity via DNA intercalation, validated by gel electrophoresis and MTT assays .

Advanced: How can this compound derivatives be tailored for photodynamic therapy (PDT)?

Methodological Answer:

- Photosensitizer Design : Ru<sup>II</sup> or Ir<sup>III</sup> complexes with this compound ligands show enhanced <sup>1</sup>O2 generation under blue light (450 nm). Modifying acetyl groups to hydroxylamides improves water solubility and tumor targeting .

- pH-Responsive Activation : Protonation of dihydroxy derivatives at tumor pH (~6.5) shifts absorption maxima, enabling selective photoactivation .

Basic: How does this compound compare to other bipyridine ligands in catalysis?

Methodological Answer:

- Catalytic Efficiency : Unlike 2,2'-bipyridine, the acetyl groups enhance Lewis acidity at metal centers, accelerating Heck coupling and epoxidation reactions. Turnover numbers (TON) for Pd<sup>II</sup> complexes reach 10<sup>4</sup> .

- Selectivity : Steric bulk reduces side reactions (e.g., over-oxidation) in asymmetric catalysis compared to 4,4'-dimethyl-2,2'-bipyridine .

Advanced: What strategies mitigate ligand degradation in oxidative catalytic cycles?

Methodological Answer:

- Redox Buffering : Introducing electron-donating substituents (e.g., –OCH3) stabilizes the ligand backbone during Cu<sup>II</sup>/Cu<sup>I</sup> redox shifts .

- Protective Coordination Spheres : Bulky ancillary ligands (e.g., 4-picoline) shield the acetyl groups from radical attack, confirmed by EPR studies .

Basic: What are the challenges in scaling up this compound synthesis?

Methodological Answer:

- Purification : Scalable methods like fractional distillation or Soxhlet extraction replace column chromatography. Recrystallization from ethanol/water mixtures achieves >90% purity .

- Byproduct Management : Bromide salts from Suzuki coupling require ion-exchange resins for removal .

Advanced: How can machine learning optimize reaction conditions for novel derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。